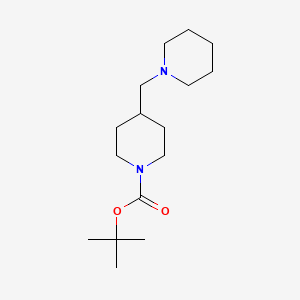

1-Boc-4-Piperidin-1-ylmethyl-piperidine

Overview

Description

1-Boc-4-Piperidin-1-ylmethyl-piperidine is a chemical compound with the molecular formula C16H30N2O2 and a molecular weight of 282.42 g/mol . It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. The compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Preparation Methods

1-Boc-4-Piperidin-1-ylmethyl-piperidine can be synthesized through various synthetic routes. One common method involves the reaction of 4-piperidinemethanol with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Boc-4-Piperidin-1-ylmethyl-piperidine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced piperidine derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon and bases like sodium hydroxide. Major products formed from these reactions include N-oxides, reduced piperidines, and substituted piperidines .

Scientific Research Applications

1-Boc-4-Piperidin-1-ylmethyl-piperidine has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibitors and receptor agonists/antagonists.

Medicine: It is involved in the development of drugs targeting neurological disorders, cancer, and infectious diseases.

Mechanism of Action

The mechanism of action of 1-Boc-4-Piperidin-1-ylmethyl-piperidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, affecting biochemical pathways related to its target. For example, it may inhibit the activity of certain kinases or proteases, leading to altered cellular signaling and physiological responses .

Comparison with Similar Compounds

1-Boc-4-Piperidin-1-ylmethyl-piperidine can be compared with other similar compounds, such as:

1-Boc-4-aminomethylpiperidine: This compound has a similar structure but with an amino group instead of a piperidinylmethyl group.

1-Boc-4-hydroxypiperidine: This compound contains a hydroxyl group instead of a piperidinylmethyl group.

1-Boc-4-cyanopiperidine: This compound has a cyano group instead of a piperidinylmethyl group

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to its analogs.

Biological Activity

1-Boc-4-Piperidin-1-ylmethyl-piperidine, with the molecular formula C16H30N2O2 and a molecular weight of 282.42 g/mol, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and applications in various fields, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound is commonly achieved through the reaction of 4-piperidinemethanol with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically occurs at room temperature, yielding the desired product after purification. The following table summarizes the synthesis process:

| Step | Reagents | Conditions | Product |

|---|---|---|---|

| 1. Reaction | 4-Piperidinemethanol + Boc2O | Room temperature | This compound |

| 2. Workup | Water/Organic solvent | Standard workup | Purified compound |

This compound interacts with various molecular targets, acting primarily as an enzyme inhibitor or receptor modulator. Its mechanism includes:

- Enzyme Inhibition : It may inhibit specific kinases or proteases, affecting cellular signaling pathways.

- Receptor Modulation : It can act on muscarinic receptors, which are implicated in cognitive functions and neurodegenerative diseases.

Case Studies

Recent studies have highlighted the compound's efficacy in various biological contexts:

- Cognitive Enhancement : In animal models, the compound has shown potential to reverse cognitive deficits induced by scopolamine, suggesting its role in enhancing memory and learning processes .

- Neuroprotection : Research indicates that it may protect against tau hyperphosphorylation and amyloid-beta accumulation, both hallmarks of Alzheimer's disease .

- Cancer Research : Preliminary data suggest that it may have anti-tumor properties by targeting specific epigenetic mechanisms related to protein arginine methyltransferase (PRMT5) inhibition .

Comparative Analysis

To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| 1-Boc-4-Aminomethylpiperidine | Amino group instead of piperidinylmethyl group | Moderate receptor activity |

| 1-Boc-4-Hydroxypiperidine | Hydroxyl group | Lower enzyme inhibition compared to this compound |

| 1-Boc-4-Cyanopiperidine | Cyano group | Limited biological activity |

The unique structural features of this compound confer distinct reactivity and biological activity compared to its analogs.

Medicinal Chemistry

The compound is utilized as a building block in the synthesis of pharmaceuticals targeting neurological disorders and cancer therapies. Its ability to modulate receptor activity makes it a candidate for further drug development.

Research Applications

In scientific research, it serves as a probe for studying enzyme inhibition and receptor interactions. Its versatility allows for modifications that can enhance its bioactivity and specificity.

Properties

IUPAC Name |

tert-butyl 4-(piperidin-1-ylmethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30N2O2/c1-16(2,3)20-15(19)18-11-7-14(8-12-18)13-17-9-5-4-6-10-17/h14H,4-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGENCGXZONWRMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CN2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.